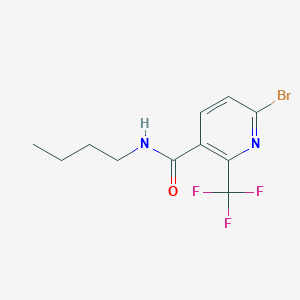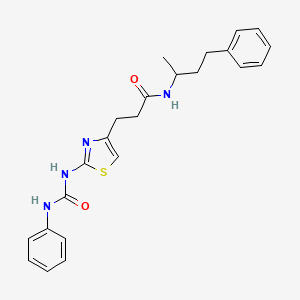
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile is a synthetic compound with diverse applications in the fields of chemistry, biology, medicine, and industry. This complex molecule is characterized by the presence of an oxazole ring, a phenyl group with a sulfonyl isoquinoline moiety, and a methoxyethylamino substituent, making it a compound of interest for various scientific studies and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile typically involves several key steps:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents like phosphorus oxychloride (POCl3) or acetic anhydride.
Introduction of the Sulfonyl Group: Sulfonylation can be achieved by reacting the phenyl precursor with sulfonyl chloride (SO2Cl2) in the presence of a base like pyridine or triethylamine.
Substitution with 3,4-Dihydroisoquinoline: This step may involve nucleophilic substitution reactions, where 3,4-dihydroisoquinoline reacts with the sulfonyl phenyl compound under mild conditions.
Addition of the Methoxyethylamino Group: Introduction of the methoxyethylamino group is typically done via amination reactions, using suitable amines and catalysts to facilitate the process.
Industrial Production Methods: Scaling up the synthesis for industrial production often requires optimization of reaction conditions to ensure high yield and purity. This can involve the use of continuous flow reactors, which provide better control over temperature and reaction time, as well as minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often mediated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxazole-4-carbonitrile derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially modifying the phenyl or isoquinoline moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the phenyl ring or the oxazole group using suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Various halides (e.g., bromine, iodine) and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products:
Oxazole derivatives.
Phenyl or isoquinoline substituted products.
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis as a building block for creating more complex molecules, particularly in the design of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes due to its unique structural features.
Medicine: Research has investigated its potential as an antitumor agent, owing to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Industry: The compound finds use in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, in medicinal applications, the compound may inhibit or activate certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(4-(Benzenesulfonyl)phenyl)-5-aminomethyloxazole: Shares structural similarities but lacks the isoquinoline moiety, affecting its biological activity.
3,4-Dihydroisoquinoline-2-sulfonamide derivatives: Similar core structure, but variations in the sulfonamide group can lead to different reactivity and applications.
Uniqueness: The presence of the 3,4-dihydroisoquinolin-2(1H)-yl and methoxyethylamino groups distinguishes this compound, imparting unique properties such as enhanced binding affinity to certain molecular targets and improved stability under various conditions.
There you go—a detailed dive into the fascinating world of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile. Hope this gives you some great insights into its chemistry and applications!
Propriétés
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-(2-methoxyethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-29-13-11-24-22-20(14-23)25-21(30-22)17-6-8-19(9-7-17)31(27,28)26-12-10-16-4-2-3-5-18(16)15-26/h2-9,24H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQCNIAPFFIGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2786981.png)







![2-{[(3-bromophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2786994.png)
![2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2786995.png)

![Methyl[2-(piperidin-4-yl)ethyl]amine dihydrochloride](/img/structure/B2787000.png)

